Cyclopentane-1,2-diamine dihydrochloride
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Overview
Description
Cyclopentane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C5H12N2·2HCl. It is a derivative of cyclopentane, featuring two amine groups attached to adjacent carbon atoms in the cyclopentane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentane with ammonia or amine derivatives under specific conditions. One common method is the catalytic hydrogenation of cyclopentane-1,2-dinitrile, which produces cyclopentane-1,2-diamine. This intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as imines, nitriles, and substituted amines.
Scientific Research Applications
Cyclopentane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: A higher homologue of cyclopentane-1,2-diamine, widely used in the synthesis of ligands and receptors.
Cyclopentane-1,3-diamine: Another isomer with different spatial arrangement of amine groups, leading to distinct chemical properties.
Uniqueness
Cyclopentane-1,2-diamine dihydrochloride is unique due to its specific ring structure and the positioning of the amine groups. This configuration imparts distinct reactivity and binding properties, making it valuable for specialized applications in chemical synthesis and biological research.
Properties
IUPAC Name |
cyclopentane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121187-63-1 |
Source
|
Record name | cyclopentane-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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